molecular formula C16H14N4O2S B2453067 Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034449-39-1

Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2453067
CAS RN: 2034449-39-1
M. Wt: 326.37
InChI Key: JYNBFYWSMINKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” is a heterocyclic organic compound. It has been studied for its potential pharmacological properties .

Scientific Research Applications

Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use in cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, which could make it useful in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and can be used at low concentrations in cell-based assays. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the study of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves the reaction of 3-(pyrazin-2-yloxy)pyrrolidine with benzo[d]thiazol-2-yl ketone in the presence of a base. This method has been reported in the literature and has been used by various research groups to produce this compound in high yields.

properties

IUPAC Name

1,3-benzothiazol-2-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(15-19-12-3-1-2-4-13(12)23-15)20-8-5-11(10-20)22-14-9-17-6-7-18-14/h1-4,6-7,9,11H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNBFYWSMINKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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